Cas no 961-07-9 (2'-Deoxyguanosine)

2'-Deoxyguanosine is an essential nucleoside precursor used in various biochemical applications. Its advantages include high purity, excellent solubility in aqueous solutions, and stability under mild conditions. These characteristics make it suitable for a wide range of research purposes, including molecular biology studies and nucleic acid synthesis.
2'-Deoxyguanosine structure
2'-Deoxyguanosine structure
商品名:2'-Deoxyguanosine
CAS番号:961-07-9
MF:C10H13N5O4
メガワット:267.241321325302
MDL:MFCD00080300
CID:40416
PubChem ID:135398592

2'-Deoxyguanosine 化学的及び物理的性質

名前と識別子

    • 2'-Deoxyguanosine
    • 2'-DEOXY-D-GUANOSINE
    • 9-(2'-DEOXY-BETA-D-RIBOFURANOSYL)GUANINE
    • A-2'-DEOXYGUANOSINE
    • DEOXYGUANOSINE-2'
    • GUANINE DESOXYRIBOSIDE
    • 2’-deoxy-guanosin
    • 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-deoxyephedrinearenol2’-deoxyguanosine
    • deoxyguanosine
    • Desoxyguanosine
    • Guanine deoxy nucleoside
    • Guanine deoxyriboside
    • Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-guaninedeoxyriboside
    • Guanosine, 2'-deoxy-NSC 22837
    • 9-(2-Deoxy-β-D-ribofuranosyl)guanine
    • Guanine-2'-deoxyriboside
    • 2`-Deoxyguanosine
    • 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one hydrate
    • 2'-Deoxyguanosine hydrate
    • 2'-Deoxyguanosine Monohydrate
    • 2-Deoxyguanosine Hydrate
    • AMMoniuM nitrate -15N2
    • 9-(2-Deoxy-beta-D-ribofuranosyl)guanine hydrate
    • Guanine-2'-deoxyriboside monohydrate
    • 9-(2-Deoxy-beta-D-ribofuranosyl)guanine
    • 2-dG
    • Guanosine, 2'-deoxy-
    • 2'-DEOXY-GUANOSINE
    • 2;-Deoxyguanosine
    • 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
    • Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-
    • G9481N71RO
    • C00330
    • 9-(2-Deoxy-b-D-erythro-pentofuranosyl)guanine
    • 2'-Deoxyguanosine hyd
    • 2′-Deoxyguanosine hydrate
    • 2′-Deoxyguanosine (ACI)
    • 11: PN: EP4155418 SEQID: 65 claimed sequence
    • 13: PN: CN104513856 PAGE: 2 claimed sequence
    • 212: PN: WO2012148497 TABLE: 6 claimed sequence
    • 2′-Deoxyguanine
    • 4: PN: WO2022090733 SEQID: 576 claimed sequence
    • 59: PN: WO2022263569 PAGE: 208 claimed sequence
    • 6: PN: US20230098408 SEQID: 65 claimed sequence
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine
    • D
    • Guanine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • MeSH ID: D003849
    • NSC 22837
    • AB00682067-01
    • YKBGVTZYEHREMT-UHFFFAOYSA-N
    • SY019850
    • Guanine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-.beta.-D-ribofuranosyl)-
    • Oprea1_013861
    • YKBGVTZYEHREMT-UHFFFAOYSA-
    • NCGC00096112-01
    • DTXSID00862488
    • 2-amino-9-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
    • MFCD00080300
    • 686353-29-7
    • AKOS016368229
    • Oprea1_263480
    • NSC-22837
    • InChI=1/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)
    • Oprea1_301732
    • SCHEMBL10068103
    • 2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
    • 2-Amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • AKOS015997869
    • 2 inverted exclamation mark -Deoxyguanosine(contains <7%H2O)
    • 2'-Deoxyguanosine-15N5
    • 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol
    • NSC22837
    • NS00008000
    • HMS3369B16
    • MDL: MFCD00080300
    • インチ: 1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
    • InChIKey: YKBGVTZYEHREMT-KVQBGUIXSA-N
    • ほほえんだ: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC1=2
    • BRN: 39814

計算された属性

  • せいみつぶんしりょう: 285.10700
  • どういたいしつりょう: 267.097
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • 互変異性体の数: 6
  • トポロジー分子極性表面積: 135
  • ぶんしりょう: 267.24

じっけんとくせい

  • 色と性状: 300°C
  • 密度みつど: 1.3382 (rough estimate)
  • ゆうかいてん: 300 ºC
  • ふってん: 725.5°C at 760 mmHg
  • フラッシュポイント: 725.5°Cat760mmHg
  • 屈折率: -42 ° (C=0.2, 1mol/L NaOH)
  • ようかいど: NH4OH 1 M: 50 mg/mL, clear to very faintly turbid, yellow to brown
  • すいようせい: Slightly soluble in water.
  • PSA: 148.51000
  • LogP: -1.14060
  • ようかいせい: 水に溶ける。それは希釈された無機酸加水分解されやすい。

2'-Deoxyguanosine セキュリティ情報

2'-Deoxyguanosine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2'-Deoxyguanosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047397-5g
2'-Deoxyguanosine
961-07-9 98%
5g
¥153 2023-04-12
eNovation Chemicals LLC
D397707-5g
2-Deoxyguanosine hydrate
961-07-9 97%
5g
$200 2024-05-24
Enamine
EN300-109506-0.1g
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
961-07-9 95%
0.1g
$19.0 2023-10-27
Key Organics Ltd
AS-56838-1MG
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-3H-purin-6-one
961-07-9 >97%
1mg
£36.00 2025-02-09
Enamine
EN300-109506-0.5g
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
961-07-9 95%
0.5g
$19.0 2023-10-27
Key Organics Ltd
AS-56838-10MG
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-3H-purin-6-one
961-07-9 >97%
10mg
£51.00 2025-02-09
eNovation Chemicals LLC
D397707-1g
2-Deoxyguanosine hydrate
961-07-9 97%
1g
$165 2024-05-24
eNovation Chemicals LLC
D660649-100g
2'-Deoxyguanosine monohydrate
961-07-9 97%
100g
$650 2024-06-05
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BD6021-5g
2'-Deoxyguanosine
961-07-9 ≥98%
5g
¥620元 2023-09-15
abcr
AB348060-100 g
2'-Deoxyguanosine, 95%; .
961-07-9 95%
100g
€508.00 2022-03-25

2'-Deoxyguanosine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Adenosine deaminase
リファレンス
Nucleic acid related compounds. 96. Synthesis of sugar-modified 2,6-diaminopurine and guanine nucleosides from guanosine via transformations of 2-aminoadenosine and enzymic deamination with adenosine deaminase
Robins, Morris J.; Zou, Ruiming; Hansske, Fritz; Wnuk, Stanislaw F., Canadian Journal of Chemistry, 1997, 75(6), 762-767

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  16 h, pH 6 - 6.3, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sodium hydroxide ,  Hydrochloric acid Catalysts: Adenosine deaminase Solvents: Water ;  13 h, 7.8 atm, 40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  2 min, reflux
リファレンス
Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II
Okuyama, Kiyoshi; Shibuya, Susumu; Hamamoto, Tomoki; Noguchi, Toshitada, Bioscience, 2003, 67(5), 989-995

ごうせいかいろ 3

はんのうじょうけん
1.1 3.5 h
リファレンス
Synthesis of 9-β-D-arabinofuranosylguanine by combined use of two whole cell biocatalysts
Medici, Rosario; Iribarren, Adolfo M.; Lewkowicz, Elizabeth S., Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4210-4212

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Purine nucleoside phosphorylase Solvents: Water
リファレンス
Process for producing nucleoside compound
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Adenosine deaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.4, rt
リファレンス
Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration
Xia, Ran; Chen, Lei-Shan; Xu, Shao-Hong; Xia, Chao; Sun, Li-Ping, Nucleosides, 2022, 41(7), 593-604

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Purine nucleoside phosphorylase ,  Calcium chloride Solvents: Water
リファレンス
Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Monopotassium phosphate Solvents: Water ;  pH 10, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) ,  Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ;  45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  24 h, pH 10, 45 °C
1.5 Reagents: Potassium carbonate Solvents: Water ;  pH 10, rt → 4 °C
1.6 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase
Ubiali, Daniela; Rocchietti, Silvia; Scaramozzino, Francesca; Terreni, Marco; Albertini, Alessandra M.; et al, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Monopotassium phosphate Solvents: Water ;  1 d, pH 7.1, 60 °C
リファレンス
Production of nucleosides by immobilized Escherichia coli cells expressing uridine phosphorylase and purine nucleoside phosphorylase
, European Patent Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butanol ,  Nitrous oxide Solvents: Water ;  pH 7
リファレンス
Radical-based alkylation of guanine derivatives in aqueous medium
Chatgilialoglu, Chryssostomos; Caminal, Clara; Mulazzani, Quinto G., Organic & Biomolecular Chemistry, 2011, 9(9), 3494-3498

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Enzymic manufacture of glyoxal-guanosines and preparation of guanosines from them
, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Diethylene glycol ,  Water ;  4 h, pH 6.5, 40 °C
リファレンス
One-step enzymatic synthesis of nucleosides from low water-soluble purine bases in non-conventional media
Fernandez-Lucas, Jesus; Fresco-Taboada, Alba; de la Mata, Isabel; Arroyo, Miguel, Bioresource Technology, 2012, 115, 63-69

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Purine nucleoside phosphorylase (immobilized) Solvents: Water ;  8 h, pH 10, 45 °C
リファレンス
Immobilization and Stabilization of Recombinant Multimeric Uridine and Purine Nucleoside Phosphorylases from Bacillus subtilis
Rocchietti, Silvia; Ubiali, Daniela; Terreni, Marco; Albertini, Alessandra M.; Fernandez-Lafuente, Roberto; et al, Biomacromolecules, 2004, 5(6), 2195-2200

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Methylamine Solvents: Water
リファレンス
The thermal N9/N7 isomerization of N2-acylated 2'-deoxyguanosine derivatives in the melt and in solution
Golankiewicz, Bozenna; Ostrowski, Tomasz; Leonard, Peter; Seela, Frank, Helvetica Chimica Acta, 2002, 85(1), 388-398

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
1.2 Solvents: Dichloromethane ,  Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
リファレンス
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Modification of guanine bases: reaction of guanine nucleosides with aryl and chlorosulfonyl isocyanates
Camus, Philippe; Lhomme, M. France; Lhomme, Jean, Tetrahedron Letters, 1989, 30(4), 467-70

2'-Deoxyguanosine Raw materials

2'-Deoxyguanosine Preparation Products

2'-Deoxyguanosine サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:961-07-9)2'-Deoxyguanosine
注文番号:A845546
在庫ステータス:in Stock/in Stock/in Stock
はかる:25g/100g/500g
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 07:06
価格 ($):468.0/778.0/952.0

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